molecular formula C12H18ClN3O3S B2889822 N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride CAS No. 1052545-65-9

N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride

Cat. No.: B2889822
CAS No.: 1052545-65-9
M. Wt: 319.8
InChI Key: KTBCUDMLEZVTIU-UHFFFAOYSA-N
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Description

N-[4-(Aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride is a sulfonamide-containing piperidine derivative. Its structure combines a piperidine-4-carboxamide core with a 4-(aminosulfonyl)phenyl group, conferring unique physicochemical and biological properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting antimicrobial, anti-angiogenic, or enzyme modulation pathways .

Properties

IUPAC Name

N-(4-sulfamoylphenyl)piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S.ClH/c13-19(17,18)11-3-1-10(2-4-11)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16)(H2,13,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBCUDMLEZVTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Selection and Reaction Optimization

The direct coupling of 4-(aminosulfonyl)aniline with piperidine-4-carboxylic acid requires activation of the carboxylic acid. Patent employs carbodiimide-based reagents (e.g., EDCl/HOBt) for pyrimidine carboxamide formation, a method adaptable to this system:

$$
\text{Piperidine-4-carboxylic acid} + \text{EDCl} \rightarrow \text{Active ester intermediate} \xrightarrow{\text{4-(Aminosulfonyl)aniline}} \text{N-[4-(Aminosulfonyl)phenyl]piperidine-4-carboxamide}
$$

Typical Procedure:

  • Dissolve piperidine-4-carboxylic acid (1.29 g, 10 mmol) in anhydrous DMF (20 mL).
  • Add EDCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol) at 0°C under nitrogen.
  • Stir for 30 min, then add 4-(aminosulfonyl)aniline (1.72 g, 10 mmol) and DIEA (3.49 mL, 20 mmol).
  • React at room temperature for 18 h, followed by aqueous workup and recrystallization from ethanol/water.

Yield: 68–72% (based on analogous reactions in).

Acidic Workup for Hydrochloride Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas in anhydrous ether:

$$
\text{N-[4-(Aminosulfonyl)phenyl]piperidine-4-carboxamide} + \text{HCl} \rightarrow \text{Hydrochloride salt}
$$

Synthetic Route 2: Sequential Sulfonylation and Amidation

Intermediate Synthesis: 4-Nitrobenzenesulfonyl Chloride to 4-Aminobenzenesulfonamide

Source details sulfonamide group introduction via azide intermediates, adaptable here:

  • Sulfonation: Treat 4-nitrobenzenesulfonyl chloride with ammonium hydroxide to form 4-nitrobenzenesulfonamide.
  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, yielding 4-aminobenzenesulfonamide.

Piperidine-4-carboxamide Coupling

React the sulfonamide intermediate with piperidine-4-carbonyl chloride under Schotten-Baumann conditions:

$$
\text{4-Aminobenzenesulfonamide} + \text{ClCO-(piperidine-4-yl)} \xrightarrow{\text{NaOH, H₂O/Et₂O}} \text{N-[4-(Aminosulfonyl)phenyl]piperidine-4-carboxamide}
$$

Yield: 60–65% (extrapolated from).

Analytical Characterization and Validation

Spectroscopic Data

IR (KBr):

  • 3340 cm⁻¹ (N–H stretch, sulfonamide)
  • 1650 cm⁻¹ (C=O, amide)
  • 1320, 1150 cm⁻¹ (S=O asymmetric/symmetric)

¹H NMR (DMSO-d₆):

  • δ 1.60–1.85 (m, 4H, piperidine CH₂)
  • δ 2.90–3.10 (m, 2H, piperidine N–CH₂)
  • δ 7.70 (d, J = 8.4 Hz, 2H, aromatic)
  • δ 7.90 (d, J = 8.4 Hz, 2H, aromatic)

Purity Assessment

HPLC Conditions (from):

  • Column: C18, 250 × 4.6 mm, 5 µm
  • Mobile phase: MeCN/H₂O (0.1% TFA), 30:70 → 50:50 over 20 min
  • Retention time: 12.4 min
  • Purity: ≥98% (UV 254 nm)

Comparative Evaluation of Synthetic Methods

Parameter Route 1 (Direct Amidation) Route 2 (Sequential Synthesis)
Yield 68–72% 60–65%
Purity (HPLC) ≥98% ≥95%
Reaction Time 18 h 24 h (multistep)
Scalability >100 g <50 g
Byproduct Formation <2% 5–8% (sulfonation intermediates)

Route 1 offers superior efficiency for large-scale production, while Route 2 provides modularity for structural analogs.

Industrial-Scale Considerations

Patent emphasizes the importance of:

  • Solvent Recycling: DMF recovery via distillation (bp 153°C).
  • Catalyst Optimization: 0.1 mol% Pd/C for nitro group reduction.
  • Crystallization Control: Ethanol/water (3:1) affords needle-like crystals with consistent polymorphic form.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its amide and sulfonamide groups:

Amide Group Reactions

  • Hydrolysis :

    • Acidic or basic hydrolysis cleaves the amide bond, yielding 4-(aminosulfonyl)aniline and piperidine-4-carboxylic acid.

    • Conditions:

      • Acidic: HCl (6M), reflux.

      • Basic: NaOH (10%), 100°C ( ).

  • Nucleophilic Substitution :

    • The amide nitrogen may undergo alkylation or acylation under strong basic conditions (e.g., NaH/DMF), though steric hindrance from the piperidine ring may limit reactivity ( ).

Sulfonamide Group Reactions

  • Acid/Base Reactions :

    • The sulfonamide acts as a weak acid (pKa ~10) and can form salts with bases (e.g., NaHCO₃) ( ).

  • Electrophilic Substitution :

    • Limited reactivity due to electron-withdrawing sulfonyl group. Halogenation or nitration would require harsh conditions ().

Derivatization and Modifications

Reported modifications for analogous piperidine carboxamides include:

Piperidine Ring Functionalization

  • N-Alkylation :

    • Reaction with alkyl halides (e.g., iodomethane) in polar aprotic solvents (e.g., DMF) to form quaternary ammonium salts ( ).

  • Oxidation :

    • Conversion of piperidine to pyridine derivatives using strong oxidizers like KMnO₄ ( ).

Side-Chain Modifications

  • Esterification :

    • Reaction with alcohols under acidic conditions to form ester derivatives ( ).

Biochemical Interactions

While not a direct chemical reaction, the compound’s bioactivity involves:

  • Enzyme Inhibition :

    • Acts as a kinase inhibitor by binding to ATP pockets, leveraging hydrogen bonds from the sulfonamide and amide groups ( ).

  • Metabolic Pathways :

    • Rapid in vivo metabolism via hepatic CYP450 enzymes, leading to hydroxylation or dealkylation ( ).

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, inhibiting their activity. This compound may also interact with DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

  • Polarity and Solubility : The sulfamoyl group in the target compound increases polarity and water solubility compared to halogenated (e.g., 3-fluoro, 4-iodo) or alkylated analogs .
  • Biological Activity: Compounds with sulfonamide or sulfonyl groups (e.g., 3,5-dichlorophenylsulfonyl in ) exhibit anti-angiogenic activity, suggesting the sulfamoyl group in the target compound may confer similar properties.

Anti-Angiogenic and Antimicrobial Activity

  • Anti-Angiogenic Activity: The compound N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide () demonstrated potent anti-angiogenic effects by inhibiting microvessel proliferation. Structural analogs with sulfonyl groups (e.g., 10a, 10b in ) showed similar activity, highlighting the role of sulfonamide/sulfonyl motifs in targeting angiogenesis pathways .
  • Antimicrobial Activity: Heterocyclic derivatives synthesized from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide () exhibited antimicrobial properties. The piperidine-4-carboxamide scaffold, when combined with sulfamoyl groups, may enhance binding to bacterial enzymes or membranes .

Pharmacokinetic and Physicochemical Properties

Table 2: Bioavailability and Molecular Properties

Compound Name Rotatable Bonds Polar Surface Area (Ų) Predicted Oral Bioavailability Reference
N-[4-(Aminosulfonyl)phenyl]piperidine-4-carboxamide HCl 4 ~120 Moderate
N-(3-Fluorophenyl)piperidine-4-carboxamide HCl 3 ~80 High
1-(3,5-Dichlorophenylsulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide 6 ~140 Low

Key Observations :

  • Rotatable Bonds : The target compound has 4 rotatable bonds, aligning with Veber’s rule (≤10) for good bioavailability. Higher rotatable bonds in dichlorophenylsulfonyl analogs (e.g., 6 in ) may reduce permeability .

Biological Activity

N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various research studies.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the reaction of piperidine derivatives with sulfonyl chlorides and carboxylic acids. The synthesis typically includes the following steps:

  • Formation of the Sulfonamide : The piperidine derivative is reacted with a sulfonyl chloride to form the sulfonamide.
  • Carboxamide Formation : The sulfonamide is then treated with a carboxylic acid derivative to yield the final product, N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide.

The structural characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the identity and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria:

Bacterial Strain Activity Observed
Streptococcus pneumoniaeInhibitory
Bacillus subtilisInhibitory
Pseudomonas aeruginosaModerate inhibition
Escherichia coliModerate inhibition

The compound demonstrated promising results against Streptococcus pneumoniae and Bacillus subtilis, indicating potential as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several fungal species, including:

Fungal Strain Activity Observed
Candida albicansSensitive
Aspergillus fumigatusModerate inhibition
Geotrichum candidumModerate inhibition

These findings suggest that N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide could be a candidate for treating fungal infections .

The biological activity of N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Disruption of Membrane Integrity : It could compromise the integrity of microbial membranes, leading to cell death.

Molecular docking studies have been employed to elucidate its interactions with target proteins, providing insights into its mechanism of action against various pathogens .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide:

  • Cancer Research : In vitro studies demonstrated that derivatives of this compound exhibited anti-proliferative effects on cancer cell lines, suggesting potential applications in oncology.
  • Combination Therapies : The compound has been investigated in combination with other antimicrobial agents, enhancing efficacy and reducing resistance development .

Q & A

Basic: What are the recommended methods for synthesizing N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride with high purity and yield?

Answer:
Synthesis typically involves coupling a piperidine-4-carboxamide derivative with a sulfonamide-containing aryl group. Key steps include:

  • Amination and Sulfonylation: React 4-aminophenylsulfonamide with activated piperidine-4-carboxylic acid derivatives (e.g., acyl chlorides) under basic conditions (e.g., K₂CO₃ in DMF) to form the carboxamide bond .
  • Purification: Use recrystallization or column chromatography (silica gel, eluting with methanol/dichloromethane) to isolate the product. Monitor purity via HPLC (≥95%) and confirm structure using ¹H/¹³C NMR .
  • Hydrochloride Salt Formation: Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt, ensuring stoichiometric control to avoid excess acid .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Employ orthogonal analytical techniques:

  • Spectroscopy: ¹H/¹³C NMR to confirm the piperidine ring conformation, sulfonamide (-SO₂NH₂), and carboxamide (-CONH-) groups. FT-IR for functional group validation (e.g., sulfonamide S=O stretches at ~1350-1150 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
  • X-ray Crystallography: For absolute configuration determination, if single crystals are obtainable .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:
Prioritize target-specific assays based on structural analogs:

  • Enzyme Inhibition: Test against serine proteases or kinases (e.g., trypsin-like enzymes) using fluorogenic substrates. Monitor IC₅₀ values via kinetic assays .
  • Receptor Binding: Radioligand displacement assays (e.g., for σ or opioid receptors) due to the piperidine core’s affinity for CNS targets .
  • Cellular Uptake: Use fluorescently tagged derivatives in cell lines (e.g., HEK293) with confocal microscopy to assess membrane permeability .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock4 or Schrödinger Suite to model binding poses against targets (e.g., enzymes with catalytic triads). Set flexible sidechains for key residues (e.g., His57 in proteases) to account for induced-fit interactions .
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and hydrogen-bond networks .
  • Free Energy Calculations: Apply MM/GBSA to predict ΔG binding energies, correlating with experimental IC₅₀ values .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Assay Validation: Compare protocols for variations (e.g., buffer pH, ATP concentration in kinase assays). Replicate conflicting studies under standardized conditions .
  • Orthogonal Assays: Confirm receptor binding via SPR (surface plasmon resonance) if radioligand assays show discrepancies .
  • Metabolite Screening: Use LC-MS to detect degradation products or active metabolites that may explain off-target effects .

Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Core Modifications: Synthesize analogs with varied substituents on the piperidine ring (e.g., N-alkylation) or sulfonamide para-position .
  • Pharmacophore Mapping: Use MOE or Discovery Studio to identify critical interactions (e.g., hydrogen bonds with sulfonamide groups) .
  • Bioisosteric Replacement: Replace the carboxamide with urea or thiourea to assess tolerance for hydrogen-bond acceptors .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via LC-MS and quantify stability using Arrhenius kinetics .
  • Plasma Stability: Incubate with human plasma (37°C, 1–24 hrs) and measure parent compound remaining using UPLC .

Advanced: What challenges arise during scale-up synthesis, and how are they addressed?

Answer:

  • Reaction Optimization: Transition from batch to continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and yield .
  • Purification: Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale production .
  • Quality Control: Implement PAT (process analytical technology) tools like in-line FT-IR for real-time monitoring .

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